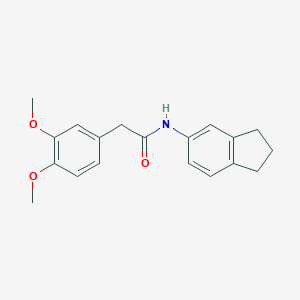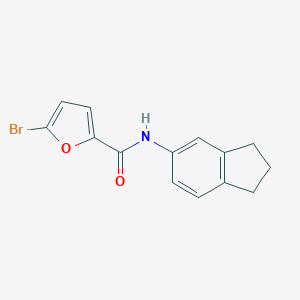![molecular formula C17H17N5O4 B214214 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE](/img/structure/B214214.png)
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Nitration: Introduction of the nitro group to the pyrazole ring using nitrating agents such as nitric acid.
Formation of the furan ring: The furan ring can be synthesized through cyclization of appropriate precursors.
Coupling reactions: The pyrazole, pyridine, and furan rings are coupled together using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the nitro group or the furan ring.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Investigation of its potential as a drug candidate due to its unique structure.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.
5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-N-(4-pyridinylmethyl)-2-pyrroleamide: Similar structure with a pyrrole ring instead of a furan ring.
Uniqueness
The uniqueness of 5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~2~-(4-PYRIDYLMETHYL)-2-FURAMIDE lies in its specific combination of functional groups and ring systems, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H17N5O4 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H17N5O4/c1-11-16(22(24)25)12(2)21(20-11)10-14-3-4-15(26-14)17(23)19-9-13-5-7-18-8-6-13/h3-8H,9-10H2,1-2H3,(H,19,23) |
InChI Key |
PZVBJVLUTWOWKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=NC=C3)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCC3=CC=NC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide](/img/structure/B214131.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B214132.png)
![1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PYRROLIDINE](/img/structure/B214134.png)

![2-Chlorophenyl 3-[(2-methyl-1-piperidinyl)carbonyl]benzyl ether](/img/structure/B214139.png)
![3-[(2-chlorophenoxy)methyl]-N-(4-methylpiperazin-1-yl)benzamide](/img/structure/B214140.png)
![N-(2-furylmethyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214141.png)
![2-chloro-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B214143.png)
![1-{5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoyl}azepane](/img/structure/B214144.png)
![Tetrahydro-2-furanylmethyl 5-[(2-naphthyloxy)methyl]-2-furoate](/img/structure/B214145.png)

![(4-chloro-1-methyl-1H-pyrazol-5-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B214148.png)
![4-[(2-chlorophenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B214150.png)
![4-BROMO-1-METHYL-N-{3-[(METHYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B214156.png)
